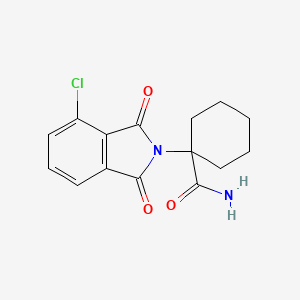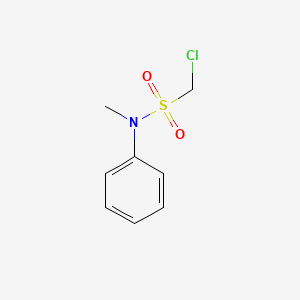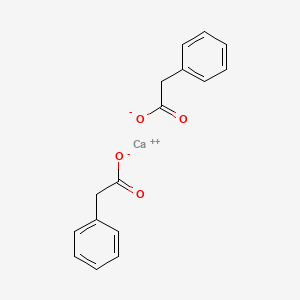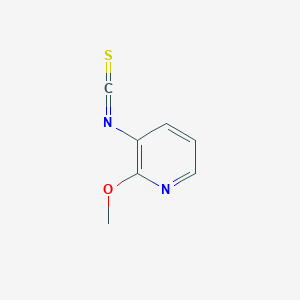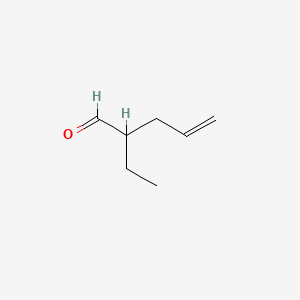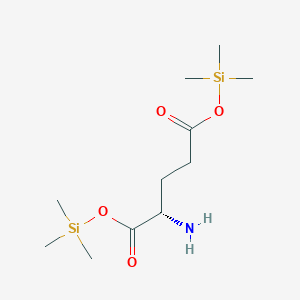
Bis(trimethylsilyl) L-glutamate
概要
説明
“Bis(trimethylsilyl) L-glutamate” is a derivative of L-glutamic acid. It has the molecular formula C14H33NO4Si3 .
Synthesis Analysis
The synthesis of “Bis(trimethylsilyl) L-glutamate” involves the use of trimethylsilyl chloride with ammonia . In metabolomic profiling of human plasma, it has been used as a derivatizing agent in combination with several extraction solvents .Molecular Structure Analysis
The molecular structure of “Bis(trimethylsilyl) L-glutamate” is available in the NIST Chemistry WebBook .Chemical Reactions Analysis
“Bis(trimethylsilyl) L-glutamate” is used in the derivatization of metabolites for their identification in human plasma using gas chromatography–mass spectrometry (GC–MS) . It has also been used in the derivatization of amino acids for GC–MS-based untargeted metabolomic analysis of rat urine .科学的研究の応用
Synthesis and Derivative Formation
Bis(trimethylsilyl) L-glutamate and related compounds, such as bis(trimethylsilyl)acetamide, are frequently used in the synthesis of various derivatives of amino acids and other organic compounds. For instance, the treatment of N-p-nitrobenzoyl L- or D-glutamic acid diester with lithium bis(trimethylsilyl)amide leads to the formation of chelated γ-enolates, which react with alkyl halides to produce highly diastereoselective 4-alkylated glutamic acid derivatives (Gu & Hesson, 1995). Similarly, bis(trimethylsilyl)acetamide is used in the silylation of lipolysis products for gas-liquid chromatography, where it allows direct injection of the pyridine solution containing the sample and silylating agent onto the column, simplifying the analysis process (Tallent & Kleiman, 1968).
Solubility Enhancement and Polymer Chemistry
Bis(trimethylsilyl)acetamide (BSA) has been used for the trimethylsilylation of poly-L-lysine hydrobromide, enhancing its solubility in apolar organic solvents. This modification facilitates the use of poly-L-lysine in various chemical processes, including the formation of interpenetrating polymer networks (Beauregard, Hu, Grainger, & James, 2001).
Chromatography and Analytical Techniques
In chromatography and analytical chemistry, the use of bis(trimethylsilyl) compounds, including bis(trimethylsilyl)acetamide, has been prominent. For example, in the gas chromatographic separation of intermediates in the biosynthesis of cyanogenic glucosides, the trimethylsilyl derivatives of these intermediates are prepared using bis-(trimethylsilyl)-trifluoroacetamide, providing a method for analyzing these compounds (Møller, 1977).
Biochemistry and Molecular Biology
In biochemistry, bis(trimethylsilyl) compounds have found applications in the study of enzymes and biochemical pathways. For instance, targeting the enzyme glutaminase, which converts glutamine to glutamate, has been a focus in cancer research. Compounds like bis-2-[5-(phenylacetamido)-1,3,4-thiadiazol-2-yl]ethyl sulfide, which inhibit glutaminase, have been explored for their potential in cancer therapy (Xiang et al., 2015).
Polymer Science
In the field of polymer science, bis(trimethylsilyl) L-glutamate derivatives are used to synthesize high-molecular weight poly(L-glutamic acid) brush polymers. These polymers have potential applications in nanomedicine for drug delivery, as demonstrated in studies involving the synthesis and characterization of such brush polymers (Baumgartner, Kuai, & Cheng, 2017).
作用機序
While the specific mechanism of action for “Bis(trimethylsilyl) L-glutamate” is not directly mentioned, it’s worth noting that L-glutamine, which can be converted from glutamic acid, is crucial in nitrogen metabolism and is the principal carrier of nitrogen in the body . Glutamate activates both ionotropic and metabotropic glutamate receptors .
Safety and Hazards
While specific safety data for “Bis(trimethylsilyl) L-glutamate” is not available, similar compounds such as Lithium bis(trimethylsilyl)amide and Potassium bis(trimethylsilyl)amide are classified as hazardous. They are known to cause skin corrosion, serious eye damage, and specific target organ toxicity .
将来の方向性
“Bis(trimethylsilyl) L-glutamate” and similar compounds continue to play a significant role in the field of medicinal chemistry, particularly in the synthesis of new drugs. For instance, halogen-containing drugs, which often involve the use of such compounds in their synthesis, are regularly reaching the market . The protection of amino acid reactive functionalities is an essential strategy in peptide chemistry, which could suggest future directions for the use of “Bis(trimethylsilyl) L-glutamate” and similar compounds .
特性
IUPAC Name |
bis(trimethylsilyl) (2S)-2-aminopentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO4Si2/c1-17(2,3)15-10(13)8-7-9(12)11(14)16-18(4,5)6/h9H,7-8,12H2,1-6H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXSIZUUTRLQLP-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)CCC(C(=O)O[Si](C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)OC(=O)CC[C@@H](C(=O)O[Si](C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO4Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554349 | |
| Record name | Bis(trimethylsilyl) L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5269-43-2 | |
| Record name | Bis(trimethylsilyl) L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



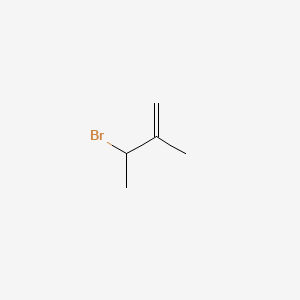

![2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)-](/img/structure/B3053199.png)

![Morpholine, 4-[(4-aminophenyl)thioxomethyl]-](/img/structure/B3053202.png)
![2-[(4-Methylphenyl)methoxy]acetic acid](/img/structure/B3053203.png)

